![molecular formula C9H11N3S B1430743 6-Cyclopentylimidazo[2,1-b][1,3,4]thiadiazole CAS No. 1697870-38-4](/img/structure/B1430743.png)

6-Cyclopentylimidazo[2,1-b][1,3,4]thiadiazole

Vue d'ensemble

Description

Synthesis Analysis

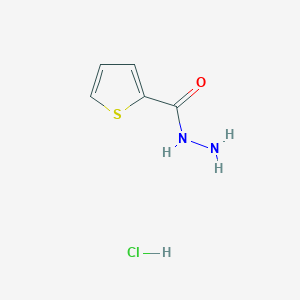

The synthesis of 1,3,4-thiadiazole derivatives, which includes 6-Cyclopentylimidazo[2,1-b][1,3,4]thiadiazole, often involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . A novel series of 3-aryl-4{6′-(6′′-substituted-coumarin-3′′-yl) imidazo[2,1-b][1,3,4]thiadiazol-2′-yl}-sydnones were synthesized and screened for their anticancer and DNA cleavage activities .Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives, including 6-Cyclopentylimidazo[2,1-b][1,3,4]thiadiazole, has been studied using various spectroscopic methods such as UV, FT-IR, 13C-NMR, and 1H-NMR . The E/Z configuration for the synthesized azines was also studied theoretically using DFT-B3LYP/6-31G(d) calculations .Chemical Reactions Analysis

1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The molecules were characterized with UV, FT-IR, 13C-NMR, and 1H-NMR methods .Applications De Recherche Scientifique

Antibacterial Activity

- Field : Medical and Pharmaceutical Research

- Application : 1,3,4-thiadiazole derivatives have been studied for their antibacterial activity . They were screened for various bacteria strains such as Enterobacter aerogenes, Escherichia coli ATCC 13048, Salmonella kentucky, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus and Gram positive such as Staphylococcus aureus ATCC 25923, Listeria monocytogenes ATCC 7644, Enterococcus faecium, Enterococcus durans, Staphylococcus aureus ATCC, Serratia marcescens, Staphylococcus hominis, Staphylococcus epidermidis, alfa Streptococcus haemolyticus, Enterococcus faecium .

- Method : The molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride, and characterized with UV, FT-IR, 13C-NMR, and 1H-NMR methods .

- Results : The molecules were found to have an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis .

DNA Binding

- Field : Biochemistry

- Application : The interaction of 1,3,4-thiadiazole derivatives with calf thymus-DNA (CT-DNA) was investigated .

- Method : The mechanism of the molecule interaction with CT-DNA was investigated by UV-vis spectroscopic methods .

- Results : The investigated compounds showed an inhibitory effect for the Staphylococcus epidermidis protein .

Antitubercular Activity

- Field : Medical and Pharmaceutical Research

- Application : Some 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their antitubercular activity .

- Method : The specific methods of synthesis and evaluation are not detailed in the source, but typically involve chemical reactions to create the derivatives, followed by in vitro testing against Mycobacterium tuberculosis .

- Results : The results are not specified in the source, but the implication is that some of these derivatives showed promising antitubercular activity .

Optical Limiting Action

- Field : Optoelectronics/Photonics

- Application : Imidazo[2,1-b][1,3,4]thiadiazole fused thiophene-based small molecules have been studied for their optical limiting action .

- Method : These molecules were synthesized with ITD as an electron acceptor unit and the thiophene/phenyl moieties as electron donor units .

- Results : The third-order nonlinear optical (NLO) properties analyzed by the Z-scan technique reveal that the molecules exhibit effective two-photon absorption (TPA) .

Antifungal Activity

- Field : Medical and Pharmaceutical Research

- Application : Some 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their antifungal activity .

- Method : The specific methods of synthesis and evaluation are not detailed in the source, but typically involve chemical reactions to create the derivatives, followed by in vitro testing against various fungi .

- Results : The results are not specified in the source, but the implication is that some of these derivatives showed promising antifungal activity .

Anticancer Activity

- Field : Oncology

- Application : Certain 1,3,4-thiadiazole derivatives have been studied for their potential anticancer activity .

- Method : These compounds are typically synthesized and then tested in vitro against various cancer cell lines .

- Results : While the specific results are not detailed in the source, some 1,3,4-thiadiazole derivatives have shown promising results in preliminary studies .

Propriétés

IUPAC Name |

6-cyclopentylimidazo[2,1-b][1,3,4]thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3S/c1-2-4-7(3-1)8-5-12-9(11-8)13-6-10-12/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAHRLDRMSIYJLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CN3C(=N2)SC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Cyclopentylimidazo[2,1-b][1,3,4]thiadiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride](/img/structure/B1430671.png)

![[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride](/img/structure/B1430674.png)

![4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine](/img/structure/B1430680.png)

![2-methyl-4-[(2R)-pyrrolidin-2-yl]-1,3-thiazole](/img/structure/B1430681.png)